Benzamide, N-(4,7-dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)-

Description

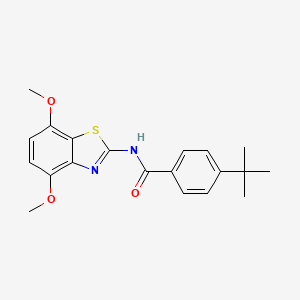

The compound Benzamide, N-(4,7-dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)- is a benzamide derivative featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, along with a tert-butyl (1,1-dimethylethyl) group at the para position of the benzamide ring.

The benzothiazole moiety is known for its chemical stability and ability to interact with biological targets, such as enzymes or receptors, via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

4-tert-butyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-20(2,3)13-8-6-12(7-9-13)18(23)22-19-21-16-14(24-4)10-11-15(25-5)17(16)26-19/h6-11H,1-5H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXXWLLBCAWUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801166980 | |

| Record name | N-(4,7-Dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912770-24-2 | |

| Record name | N-(4,7-Dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912770-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4,7-Dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antibacterial, and antifungal properties. The compound Benzamide, N-(4,7-dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)- is a notable member of this class, with potential applications in pharmacology. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

- Chemical Name: Benzamide, N-(4,7-dimethoxy-2-benzothiazolyl)-4-(1,1-dimethylethyl)-

- Molecular Formula: C23H20N2O3S

- Molecular Weight: 404.4815

- CAS Number: 941875-28-1

- SMILES Representation: COc1ccc(c2c1sc(n2)NC(=O)c1ccc(cc1)Cc1ccccc1)OC

Antitumor Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves intercalation into DNA and binding within the minor groove of AT-rich sequences.

Table 1: Antitumor Activity of Related Benzothiazole Compounds

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 | 2D |

| Compound B | NCI-H358 | 6.48 ± 0.11 | 2D |

| Compound C | HCC827 | 20.46 ± 8.63 | 3D |

| Compound D | NCI-H358 | 16.00 ± 9.38 | 3D |

The data indicate that compounds exhibit higher efficacy in two-dimensional assays compared to three-dimensional formats, suggesting a more complex interaction in a three-dimensional cellular environment .

Antibacterial Activity

Benzothiazole derivatives have also been explored for their antibacterial properties. Some studies highlight their effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

A study reported that certain benzothiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL.

Antifungal Activity

Research has indicated that benzamide derivatives can exhibit antifungal activities as well. In a series of bioassays conducted on fungal pathogens, several compounds demonstrated effective inhibition.

Table 2: Antifungal Activity of Benzamide Derivatives

| Compound | Fungus | EC50 (μg/mL) |

|---|---|---|

| Compound E | Botrytis cinereal | 14.44 |

| Compound F | Fusarium graminearum | >25 |

| Compound G | Phytophthora capsica | <50 |

These findings suggest that modifications to the benzamide structure can enhance antifungal potency .

Mechanistic Insights

The biological activities of benzamide derivatives are often attributed to their ability to bind DNA and interfere with essential cellular processes. Studies have shown that these compounds can intercalate into double-stranded DNA or bind selectively to specific sequences, leading to inhibition of transcription and replication.

Comparison with Similar Compounds

Structural Features

The following table compares the target compound with structurally related benzothiazole and benzamide derivatives:

Key Observations

Core Heterocycle Modifications :

- The target compound and ’s analog both utilize a benzothiazole core. However, the latter integrates a benzoxazole moiety via a butanamide linker, which may enhance binding versatility in biological systems .

- ’s compound features a partially saturated benzothiazole ring (tetrahydrobenzothiazolyl), likely reducing aromaticity and altering electronic properties compared to the fully aromatic target compound .

’s compound includes a long tetradecyl chain and chloro-phenoxy groups, which could enhance membrane interaction but reduce solubility compared to the target’s methoxy and tert-butyl groups .

This suggests that benzothiazole-amide derivatives, including the target compound, may share similar mechanisms of action .

Synthetic Accessibility :

- The high yield (76%) of ’s compound highlights the feasibility of synthesizing benzothiazole-amide derivatives via accessible starting materials and stepwise methodologies. This bodes well for the scalable synthesis of the target compound .

Research Findings and Implications

- Antidiabetic Potential: Benzothiazole derivatives, particularly those with amide linkages (e.g., ), show promise in targeting metabolic disorders. The target compound’s methoxy groups may enhance hydrogen bonding with enzymatic active sites, akin to chloro-substituents in ’s analog .

- Lipophilicity vs. Solubility : The tert-butyl group in the target compound likely increases logP values compared to ’s methyl-substituted analog, which could improve blood-brain barrier penetration but require formulation optimization .

- Structural Diversity : The absence of a benzoxazole moiety (as in ) or long alkyl chains (as in ) in the target compound may limit off-target interactions, enhancing selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.